Synthesis of [18F]FACBC: One paper describes the synthesis of [F‐18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid ([18F]FACBC), a radiolabeled analog of ACBC, for use as a PET tracer in tumor imaging []. This synthesis involves a multistep process with a key step being the conversion of 3-benzyloxy-cyclobutane-1,1-dicarboxylate diamide to a mixture of diastereomeric 2-benzyloxycyclobutane hydantoins. The final radiofluorination is achieved through nucleophilic displacement, resulting in a decay-corrected radiochemical yield of 12%.
Synthesis of FMACBC isomers: Another paper details the synthesis of both syn- and anti-isomers of 1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) []. These compounds, [18F]16 and [18F]17 respectively, were synthesized to study the impact of C-3 substitution on the uptake of these radiolabeled amino acids in tumor models. The synthesis involves a no-carrier-added radiofluorination process from their corresponding methanesulfonyl esters.
Conformation of cis-W3: In one study, the structure of cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid (cis-W3) was investigated using X-ray crystallography and molecular mechanics calculations to understand the conformational behavior of the molecule, particularly the side-chain torsion angles []. This study highlights the use of structural analysis techniques to understand the conformational preferences of ACBC-like molecules.
Structural analysis of Ac9c peptides: Another study focuses on the conformational characterization of peptides incorporating 1-aminocyclononane-1-carboxylic acid (Ac9c), a Cα,α‐disubstituted glycine analog []. This study employed techniques like FT-IR, NMR, and X-ray crystallography to determine the preferred conformation of Ac9c-containing peptides.
Inhibition of Ornithine Aminotransferase: One study investigates the mechanism of inactivation of ornithine aminotransferase (OAT) by (1S,3S)-3-amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid hydrochloride (1), an ACBC analog, as a potential treatment for hepatocellular carcinoma []. This research employed techniques like crystallography and mass spectrometry to elucidate the inactivation mechanism, revealing a unique pathway involving fluoride ion elimination, conjugate addition, and hydrolysis.
Amino Acid Transport: Several papers examine the ability of ACBC derivatives, particularly those with fluorine substitutions, to act as substrates for amino acid transporters. This property is crucial for their potential as PET imaging agents, as it allows them to enter cells and accumulate in tumors [, ]. For instance, [18F]FACBC and FMACBC isomers are shown to be substrates for system L amino acid transport, with some also exhibiting affinity for system ASC [, ].
Tumor Detection: Several studies highlight the potential of radiolabeled ACBC analogs, especially anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-[18F]FACBC), as PET tracers for tumor imaging, particularly in prostate cancer [, , , , , , , , , ]. These analogs show promising results in detecting primary and metastatic prostate cancer, differentiating it from benign conditions, and guiding treatment decisions.
Brain Tumor Imaging: Studies on [18F]FACBC and FMACBC isomers ([18F]16 and [18F]17) demonstrate their ability to cross the blood-brain barrier and accumulate in brain tumors, suggesting their potential as PET tracers for brain tumor imaging [, ]. The high tumor-to-brain uptake ratios observed in rodent models highlight their potential in this area.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0